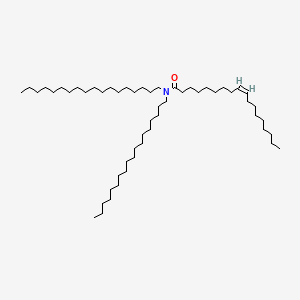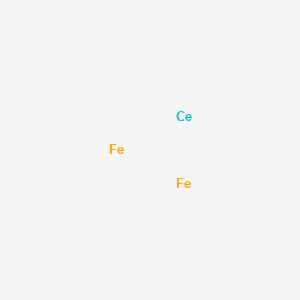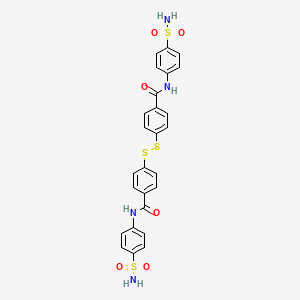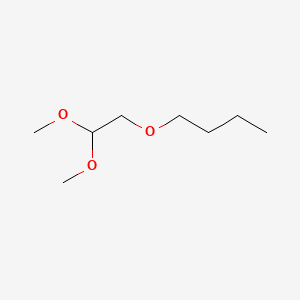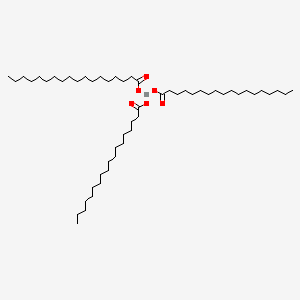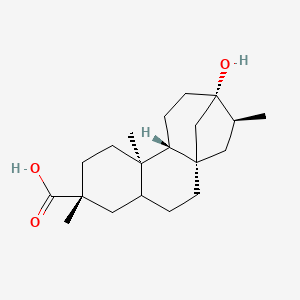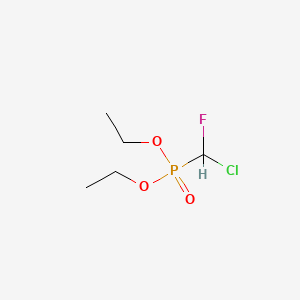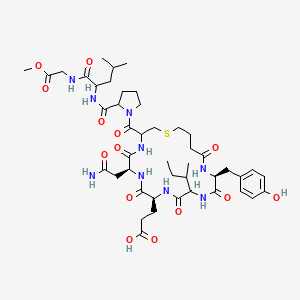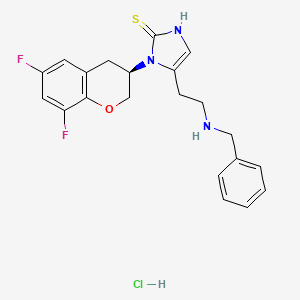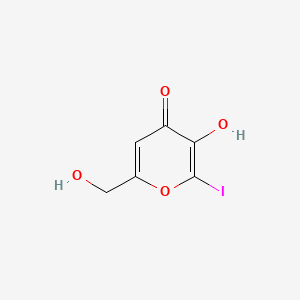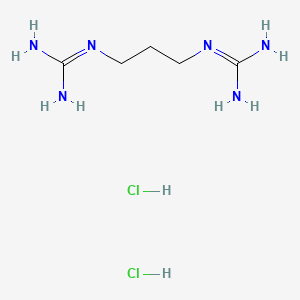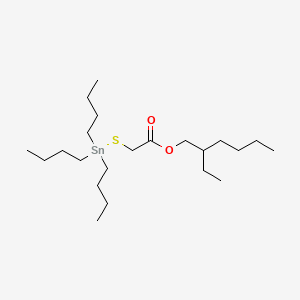
2-Ethylhexyl ((tributylstannyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl ((tributylstannyl)thio)acetate is a chemical compound with the molecular formula C22H46O2SSn and a molecular weight of 493.37 g/mol . This compound is known for its unique structure, which includes a stannyl (tin-containing) group, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl ((tributylstannyl)thio)acetate typically involves the reaction of 2-ethylhexyl thioglycolate with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannyl-thioester bond . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like toluene or dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity reactants to ensure product quality
Reaction Vessels: Large-scale reactors with temperature and pressure control
Purification: Techniques like distillation or recrystallization to obtain pure this compound
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexyl ((tributylstannyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form the corresponding thiol and tin hydride.
Substitution: The stannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Conditions often involve mild temperatures and solvents like ethanol or acetone
Major Products:
Oxidation: Tin oxides and corresponding carboxylic acids
Reduction: Thiols and tin hydrides
Substitution: Various substituted acetates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl ((tributylstannyl)thio)acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl ((tributylstannyl)thio)acetate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins that contain thiol groups
Pathways Involved: The compound can modify the activity of enzymes by forming covalent bonds with thiol groups, leading to changes in enzyme function and activity.
Vergleich Mit ähnlichen Verbindungen
- Tributyltin 2-ethylhexyl mercaptoacetate
- Tributyltin 2-ethylhexyl thioglycolate
- Acetic acid, 2-((tributylstannyl)thio)-, 2-ethylhexyl ester
Comparison: 2-Ethylhexyl ((tributylstannyl)thio)acetate stands out due to its unique combination of a stannyl group and a thioester bond, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it particularly valuable in specialized chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
26864-39-1 |
|---|---|
Molekularformel |
C22H46O2SSn |
Molekulargewicht |
493.4 g/mol |
IUPAC-Name |
2-ethylhexyl 2-tributylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C4H9.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;3*1-3-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
IUUATANFBYYKTE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


